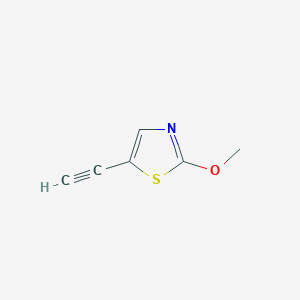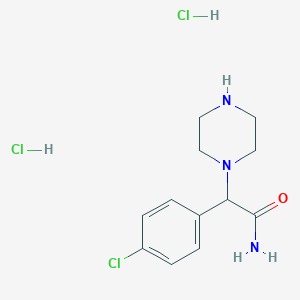
4-Chloro-3-fluoro-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups
Mecanismo De Acción
Target of Action
Similar compounds such as 4-fluoro-2-nitroaniline have been reported to form complexes with metal ions like cobalt (ii), nickel (ii), and copper (ii) . These metal ions play crucial roles in various biological processes.
Mode of Action
It’s known that nitroaniline compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The sequence and conditions of these reactions can significantly influence the compound’s interaction with its targets.
Biochemical Pathways
Nitroaniline compounds are known to be involved in several reactions, including nitration and conversion from the nitro group to an amine . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The compound’s potential to form complexes with metal ions suggests that it could influence cellular processes involving these ions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-fluoro-2-nitroaniline. For instance, the presence of certain metal ions in the environment could affect the compound’s ability to form complexes . Additionally, factors such as pH, temperature, and the presence of other chemicals could influence the compound’s stability and reactivity.
Análisis Bioquímico
Biochemical Properties
Nitro compounds, such as 4-Chloro-3-fluoro-2-nitroaniline, are known to interact with various enzymes and proteins . The nitro group in these compounds can undergo reduction reactions catalyzed by nitroreductase enzymes, leading to the formation of amines . These reactions can have significant implications in biochemical processes, particularly in the metabolism of the compound.
Cellular Effects
They can influence cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that nitro compounds can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that nitro compounds can undergo various transformations over time, including degradation and changes in their effects on cellular function .
Dosage Effects in Animal Models
It is known that nitro compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that nitro compounds can be metabolized through various pathways, involving different enzymes and cofactors .
Transport and Distribution
It is known that nitro compounds can interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is known that nitro compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2-nitroaniline typically involves the nitration of 4-chloro-3-fluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance efficiency and safety in the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Reduction: 4-Chloro-3-fluoro-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-fluoro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Comparación Con Compuestos Similares
- 4-Chloro-2-nitroaniline
- 3-Fluoro-2-nitroaniline
- 4-Fluoro-3-nitroaniline
Comparison: 4-Chloro-3-fluoro-2-nitroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s stability and its potential as a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-chloro-3-fluoro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSDLDMRJLUZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate](/img/structure/B3018589.png)


![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)




![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)


![3-allyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018611.png)
